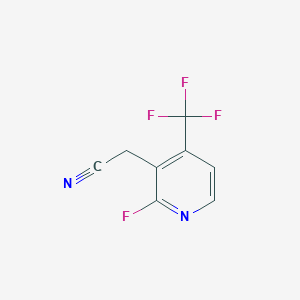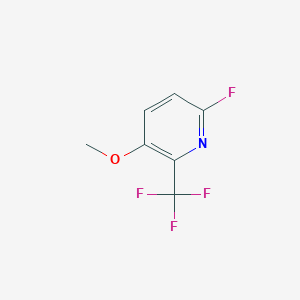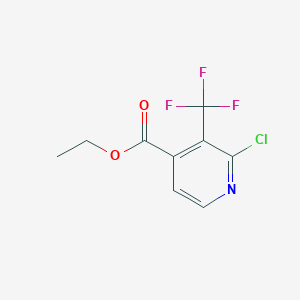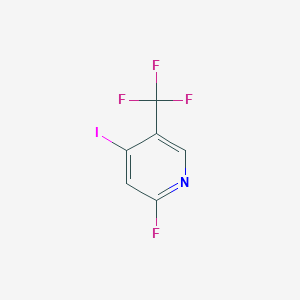
(4-((4-((Tert-butyldimethylsilyl)oxy)piperidin-1-yl)sulfonyl)-2-fluorophenyl)boronic acid
説明
“(4-((4-((Tert-butyldimethylsilyl)oxy)piperidin-1-yl)sulfonyl)-2-fluorophenyl)boronic acid” is a chemical compound with the molecular formula C17H30BNO5SSi . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of a boronic acid group attached to a phenyl ring, which is further substituted with a sulfonyl group linked to a piperidin-1-yl group . The piperidin-1-yl group is substituted with a tert-butyldimethylsilyl ether .Physical And Chemical Properties Analysis
This compound has a molecular weight of 399.39 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .科学的研究の応用
Proteomics
Lastly, the TBS-protected piperidine structure can be used in proteomics for the modification of peptides and proteins. It can introduce sulfonamide linkages, which are stable under physiological conditions and can alter the activity and stability of peptides.
Each of these applications leverages the unique chemical structure of (4-((4-((Tert-butyldimethylsilyl)oxy)piperidin-1-yl)sulfonyl)-2-fluorophenyl)boronic acid to perform functions that are critical in scientific research and development across various fields .
Safety and Hazards
特性
IUPAC Name |
[4-[4-[tert-butyl(dimethyl)silyl]oxypiperidin-1-yl]sulfonyl-2-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29BFNO5SSi/c1-17(2,3)27(4,5)25-13-8-10-20(11-9-13)26(23,24)14-6-7-15(18(21)22)16(19)12-14/h6-7,12-13,21-22H,8-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQWWGCGYTUILW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)O[Si](C)(C)C(C)(C)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29BFNO5SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-((Tert-butyldimethylsilyl)oxy)piperidin-1-yl)sulfonyl)-2-fluorophenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![3-((Tetrahydrofuran-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1408466.png)
![3-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanoic acid](/img/structure/B1408468.png)

